3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. Common starting materials include amino acids, phenyl derivatives, and other organic intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as crystallization, distillation, and chromatography. The choice of method depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce amines.
Scientific Research Applications
3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one: Lacks the phenylethyl group.
4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one: Lacks the amino group.
3-amino-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one: Lacks the hydroxy group.
Uniqueness
The presence of the amino, hydroxy, and phenylethyl groups in 3-AMINO-4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-amino-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-12(9-8-10-6-4-3-5-7-10)13(2,17)15(14)11(16)18-12/h3-7,17H,8-9,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWJABRMNRBPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)N)(C)O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.